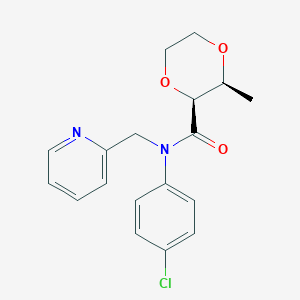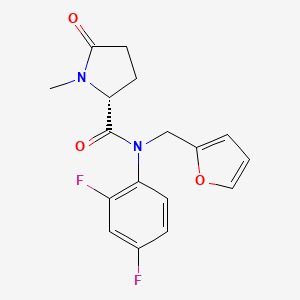![molecular formula C14H18ClNO5S B7353173 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353173.png)
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as CP-544326, is a chemical compound that belongs to the class of cyclopentane carboxylic acids. It is a potent and selective antagonist of the chemokine receptor CCR1, which is involved in the recruitment of immune cells to sites of inflammation. CP-544326 has been the subject of extensive scientific research due to its potential therapeutic applications in various inflammatory and autoimmune diseases.
作用機序
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid exerts its pharmacological effects by selectively binding to and inhibiting the chemokine receptor CCR1, which is expressed on the surface of immune cells. By blocking the interaction between CCR1 and its ligands, this compound prevents the recruitment of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the levels of matrix metalloproteinases, which are enzymes that contribute to tissue damage in inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid is its selectivity for the CCR1 receptor, which reduces the risk of off-target effects. This compound has also been shown to have a good safety profile in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
将来の方向性
There are several potential future directions for research on 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid. One area of interest is the development of more potent and selective CCR1 antagonists, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and lupus. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound's short half-life and improve its efficacy in clinical settings.
合成法
The synthesis of 2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid involves several steps, starting from the commercially available starting material 5-chloro-2-methoxyaniline. The first step is the reaction of 5-chloro-2-methoxyaniline with cyclopentanone to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with 1,3-dibromo-2-propanol to form the bromohydrin. The bromohydrin is then treated with sodium hydride and 2-(tosyloxy)acetic acid to form the final product, this compound.
科学的研究の応用
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In preclinical studies, this compound has been shown to effectively inhibit the migration of immune cells to sites of inflammation, leading to a reduction in inflammation and tissue damage. This compound has also been shown to have a beneficial effect on bone erosion in animal models of rheumatoid arthritis.
特性
IUPAC Name |
2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-21-12-5-3-10(15)8-13(12)22(19,20)16-11-4-2-9(6-11)7-14(17)18/h3,5,8-9,11,16H,2,4,6-7H2,1H3,(H,17,18)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLLUSCKAAXVME-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide](/img/structure/B7353090.png)


![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353128.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7353149.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353177.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)
![2-[(1S,3R)-3-[(3-methylthiophen-2-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353190.png)